An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxyflavone
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxyflavone
Introduction
2'-Methoxyflavone is a flavonoid, a class of natural compounds characterized by a C6-C3-C6 carbon skeleton.[1] Specifically, it is a flavone, possessing a double bond between C2 and C3 of the C-ring, and contains a methoxy group at the 2' position of the B-ring.[2] Flavonoids, including methoxylated derivatives, are of significant interest to researchers in drug development due to their diverse biological activities, which may include antioxidant and anticancer properties.[3][4] The presence and position of the methoxy group can influence the compound's lipophilicity, metabolic stability, and ultimately its biological efficacy.[4]
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2'-methoxyflavone, designed for researchers, scientists, and professionals in the field of drug development.
Synthesis of 2'-Methoxyflavone
The most common and reliable method for synthesizing flavones is the Baker-Venkataraman rearrangement.[5][6] This multi-step process begins with the benzoylation of 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization to yield the final flavone product.[6]
Reaction Scheme: Baker-Venkataraman Rearrangement
The synthesis proceeds in three main steps:
-
Esterification: 2-Hydroxyacetophenone is reacted with 2-methoxybenzoyl chloride in the presence of pyridine to form the ester, 2-(2-methoxybenzoyl)oxyacetophenone.
-
Rearrangement: The ester undergoes an intramolecular Claisen condensation (the Baker-Venkataraman rearrangement) using a strong base like potassium hydroxide (KOH) to form the 1,3-diketone, 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione.
-
Cyclization: The 1,3-diketone is cyclized in the presence of an acid catalyst, such as sulfuric acid in glacial acetic acid, to yield 2'-methoxyflavone.[5]
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(2-methoxybenzoyl)oxyacetophenone
-
Dissolve 2-hydroxyacetophenone (1 equivalent) in anhydrous pyridine in a flask fitted with a drying tube.[6]
-
Cool the solution to 0°C in an ice bath.
-
Add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid (HCl) to precipitate the product.[6]
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Synthesis of 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione
-
Dissolve the dried ester from Step 1 in anhydrous pyridine in a beaker.[6]
-
Heat the solution to approximately 50°C on a steam bath or hot plate.[6]
-
Add powdered potassium hydroxide (KOH) (3 equivalents) to the warm solution and stir. A yellow precipitate of the potassium salt of the diketone should form.[5][6]
-
Continue heating and stirring for 2-3 hours, monitoring the rearrangement by TLC.[5]
-
Cool the mixture to room temperature and cautiously add 10% aqueous acetic acid to neutralize the base and precipitate the 1,3-diketone product.[6]
-
Collect the solid product by suction filtration, wash with water, and dry. This crude product can often be used directly in the next step.[6]
Step 3: Synthesis of 2'-Methoxyflavone
-
Place the crude 1,3-diketone from Step 2 into a round-bottomed flask.
-
Dissolve the diketone in glacial acetic acid.[5]
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.[5][7]
-
Heat the mixture to reflux (approximately 90-110°C) for 1-2 hours, monitoring the cyclization by TLC.[3][5]
-
After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring to precipitate the crude 2'-methoxyflavone.[7]
-
Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.[7]
Purification: The crude 2'-methoxyflavone can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[5] For higher purity, silica gel column chromatography is recommended, using a solvent system like hexane-ethyl acetate.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2'-methoxyflavone via Baker-Venkataraman rearrangement.
Characterization of 2'-Methoxyflavone
Comprehensive characterization is essential to confirm the structure and purity of the synthesized 2'-methoxyflavone. The following spectroscopic and spectrometric techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules by providing information about the chemical environment of each proton and carbon atom.[8]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2'-methoxyflavone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR (Optional): For complete assignment and structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[8]
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
Table 1: ¹H and ¹³C NMR Spectral Data for 2'-Methoxyflavone
| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | 162.9 |
| 3 | 6.82, s | 107.5 |
| 4 | - | 178.2 |
| 5 | 8.21, dd, J = 8.0, 1.6 | 125.7 |
| 6 | 7.42, ddd, J = 8.4, 7.2, 1.6 | 125.7 |
| 7 | 7.71, ddd, J = 8.4, 7.2, 1.6 | 133.7 |
| 8 | 7.53, d | 117.9 |
| 4a | - | 123.9 |
| 8a | - | 156.3 |
| 1' | - | 124.0 |
| 2' | - | 157.6 |
| 3' | 7.08, d, J = 8.4 | 112.2 |
| 4' | 7.46, t, J = 7.6 | 131.7 |
| 5' | 7.02, t, J = 7.6 | 120.9 |
| 6' | 7.85, dd, J = 7.6, 1.6 | 130.6 |
| 2'-OCH₃ | 3.85, s | 55.9 |
Note: Data is compiled from typical values for flavones and methoxy-substituted derivatives. Actual values may vary slightly based on solvent and instrument.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can reveal structural details through fragmentation analysis.[8]
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of 2'-methoxyflavone (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8]
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Fragmentation (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern that can help confirm the structure.
Table 2: Mass Spectrometry Data for 2'-Methoxyflavone
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₂O₃ | [2] |
| Molecular Weight | 252.26 g/mol | [2] |
| Exact Mass | 252.07864 Da | [2] |
| Precursor Ion [M+H]⁺ (m/z) | 253.0859 | [2] |
| Key MS/MS Fragments (m/z) | 238, 223, 121 | [2] |
Note: Fragmentation often involves the loss of the methyl group (CH₃) and subsequent retro-Diels-Alder (rDA) reactions characteristic of the flavonoid core.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl). For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the crystal.[2]
-
Acquisition: Record the spectrum over the typical range of 4000-400 cm⁻¹.[12]
Table 3: Key IR Absorption Bands for 2'-Methoxyflavone
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3070 | C-H stretch | Aromatic |
| ~1640 | C=O stretch | γ-pyrone carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl ether (methoxy) |
| ~1120 | C-O stretch | Aryl ether |
Note: The carbonyl (C=O) stretching band is particularly intense and characteristic of the flavone core.[2][12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the flavonoid.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of 2'-methoxyflavone in a UV-transparent solvent, typically methanol or ethanol.
-
Acquisition: Scan the solution in a quartz cuvette over a wavelength range of approximately 200-400 nm.[13]
Table 4: UV-Vis Absorption Maxima for 2'-Methoxyflavone
| Band | Wavelength (λmax, nm) | Associated Electronic Transition |
|---|---|---|
| Band I | ~310 - 350 | Cinnamoyl system (B-ring and C-ring) |
| Band II | ~250 - 280 | Benzoyl system (A-ring) |
Note: Flavones typically exhibit two major absorption bands. The exact positions of the maxima can be influenced by the solvent and substitution pattern.[14]
Characterization Workflow Diagram
Caption: General workflow for the structural characterization of 2'-methoxyflavone.
Potential Signaling Pathway Interactions
While the specific molecular targets of 2'-methoxyflavone are still under investigation, many methoxyflavones are known to interact with key cellular signaling pathways implicated in cancer and inflammation. One such critical pathway is the PI3K/Akt pathway, which regulates cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism of action for anticancer agents.[4]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 2'-methoxyflavone.
References
- 1. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2'-Methoxyflavone | C16H12O3 | CID 146492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mentis.uta.edu [mentis.uta.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. preprints.org [preprints.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. medwinpublishers.com [medwinpublishers.com]
